molecular formula C18H28BrNO2 B15197083 Dextromethorphan, hydrobromide

Dextromethorphan, hydrobromide

Cat. No.: B15197083
M. Wt: 370.3 g/mol
InChI Key: STTADZBLEUMJRG-UHFFFAOYSA-N
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Description

Dextromethorphan, hydrobromide is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is an active ingredient in many over-the-counter cough and cold medications. This compound is known for its minimal interaction with opioid receptors, making it a safer alternative to other opioids for cough suppression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dextromethorphan, hydrobromide involves several steps. One method includes the use of isoquinoline octa-hydride, which is reduced using potassium borohydride. The racemic compound isoquinoline octa-hydride is then decomposed by R-ibuprofen, and the product is cyclized using aluminum trichloride to obtain dextromethorphan .

Industrial Production Methods

In industrial settings, this compound is produced by a similar synthetic route but optimized for large-scale production. The process involves the use of ethyl acetate as a solvent and controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dextromethorphan, hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dextromethorphan, hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

Dextromethorphan, hydrobromide acts as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These actions contribute to its cough suppressant effects and potential antidepressant properties. The exact mechanism by which these receptor interactions translate to clinical effects is not fully understood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dextromethorphan, hydrobromide is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression.

Properties

IUPAC Name

4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTADZBLEUMJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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